molecular formula C12H16ClN B1377343 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride CAS No. 1427380-21-9

1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride

Cat. No.: B1377343
CAS No.: 1427380-21-9
M. Wt: 209.71 g/mol
InChI Key: RYYYTGPCORDJIQ-UHFFFAOYSA-N
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Description

1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride: is a chemical compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . This compound is a derivative of acenaphthylene, which is a polycyclic aromatic hydrocarbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride typically involves the hydrogenation of acenaphthylene derivatives under specific conditions. The process may include the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale hydrogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Reduced amine derivatives

    Substitution Products: Alkylated or acylated amine derivatives

Scientific Research Applications

Chemistry: 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound may be used to study the effects of amine derivatives on biological systems. It can also be utilized in the development of pharmaceutical agents, particularly those targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound can be employed in the production of specialty chemicals, polymers, and materials with specific properties .

Mechanism of Action

The mechanism of action of 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with specific sites on the target molecules, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride is unique due to the presence of the amine group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that lack the amine functionality .

Properties

IUPAC Name

1,2,3,3a,4,5-hexahydroacenaphthylen-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9;/h2,4,6,9,11H,1,3,5,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYYTGPCORDJIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C3=CC=CC(=C23)C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride
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1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride
Reactant of Route 3
1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride
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1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride
Reactant of Route 5
1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride
Reactant of Route 6
1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride

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